molecular formula C7H9NO3S B12713838 Methylphenylsulfamic acid CAS No. 45988-18-9

Methylphenylsulfamic acid

Cat. No.: B12713838
CAS No.: 45988-18-9
M. Wt: 187.22 g/mol
InChI Key: UONBCMCTTMKOMD-UHFFFAOYSA-N
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Description

Methylphenylsulfamic acid is an organic compound with the chemical formula C7H9NO3S. It is a derivative of sulfamic acid, where a methyl group and a phenyl group are attached to the nitrogen atom. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphenylsulfamic acid can be synthesized through the reaction of phenylamine (aniline) with chlorosulfonic acid, followed by the introduction of a methyl group. The reaction typically occurs under controlled temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows: [ \text{C6H5NH2 + ClSO3H → C6H5NHSO3H + HCl} ] [ \text{C6H5NHSO3H + CH3Cl → C6H5N(CH3)SO3H} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methylphenylsulfamic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methylphenylsulfamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of methylphenylsulfamic acid involves its strong acidic nature, which allows it to donate protons (H+) readily. This property makes it effective in catalyzing various chemical reactions. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The molecular targets include amino acid residues in proteins, leading to changes in their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Sulfamic acid: The parent compound, known for its strong acidity and use in cleaning agents.

    Methanesulfonic acid: Another derivative of sulfamic acid, used as a catalyst in organic synthesis.

    Benzenesulfonic acid: Similar in structure but with a benzene ring instead of a phenyl group.

Uniqueness

Methylphenylsulfamic acid is unique due to the presence of both a methyl group and a phenyl group, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to perform as effectively.

Properties

CAS No.

45988-18-9

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

methyl(phenyl)sulfamic acid

InChI

InChI=1S/C7H9NO3S/c1-8(12(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,11)

InChI Key

UONBCMCTTMKOMD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)O

Origin of Product

United States

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